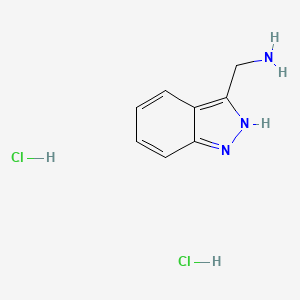

(1H-Indazol-3-yl)methanamine dihydrochloride

Description

Properties

IUPAC Name |

2H-indazol-3-ylmethanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3.2ClH/c9-5-8-6-3-1-2-4-7(6)10-11-8;;/h1-4H,5,9H2,(H,10,11);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPPXPVXRILDDMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1)CN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Guide to the Structural Elucidation of (1H-Indazol-3-yl)methanamine Dihydrochloride

An in-depth technical guide or whitepaper on the core of (1H-Indazol-3-yl)methanamine dihydrochloride structure elucidation.

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, multi-technique approach to the definitive structural characterization of this compound, a key building block in contemporary medicinal chemistry. Our focus is on the integration of analytical data to build an unassailable structural proof, moving beyond rote procedural descriptions to explain the strategic rationale behind each experimental step.

Foundational Understanding: The Importance of Structural Verification

(1H-Indazol-3-yl)methanamine serves as a crucial scaffold in the synthesis of pharmacologically active agents, including kinase inhibitors for oncology and treatments for inflammatory diseases. Its indazole core and primary amine functional group are key interaction points for biological targets. The dihydrochloride salt form is often preferred to enhance solubility and stability.

Given the potential for isomeric impurities arising during synthesis—such as the formation of 2H-indazole tautomers or substitution at different ring positions—rigorous structural elucidation is not merely a quality control step but a fundamental necessity for meaningful and reproducible pharmacological and biological studies. An incorrect structural assignment can invalidate entire research programs and lead to significant financial and temporal losses.

The Analytical Gauntlet: A Multi-Pronged Strategy

Our workflow for the elucidation of this compound is as follows:

Figure 1: A logical workflow for the comprehensive structure elucidation of this compound.

Mass Spectrometry: The First Checkpoint

Objective: To determine the accurate molecular mass of the parent compound and analyze its fragmentation pattern to gain initial structural insights.

Methodology:

-

Sample Preparation: Dissolve a small quantity of this compound in a suitable solvent such as methanol or water.

-

Instrumentation: Employ a high-resolution mass spectrometer (HRMS), such as a time-of-flight (TOF) or Orbitrap instrument, using electrospray ionization (ESI) in positive ion mode.

-

Data Acquisition: Acquire the full scan mass spectrum. The expected monoisotopic mass for the free base, C8H9N3, is 147.0796 Da. In the ESI+ mode, we expect to observe the protonated molecule [M+H]+ at m/z 148.0874.

-

Tandem MS (MS/MS): Isolate the [M+H]+ peak and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum.

Data Interpretation:

The fragmentation pattern provides a fingerprint of the molecule. For (1H-Indazol-3-yl)methanamine, characteristic fragmentation would involve the loss of ammonia (NH3) from the protonated molecule, or cleavage of the bond between the methylene group and the indazole ring.

| Parameter | Expected Value | Rationale |

| Molecular Formula (Free Base) | C8H9N3 | --- |

| Monoisotopic Mass (Free Base) | 147.0796 Da | Calculated from atomic masses. |

| Observed Ion (ESI+) | [M+H]+ at m/z 148.0874 | Protonation of the most basic site. |

| Key Fragmentation 1 | Loss of NH3 | Characteristic of a primary amine. |

| Key Fragmentation 2 | Cleavage at CH2-indazole bond | Indicates the aminomethyl substituent. |

NMR Spectroscopy: Mapping the Molecular Skeleton

NMR is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, a suite of NMR experiments is required.

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d6) is an excellent choice due to its ability to dissolve the dihydrochloride salt and its wide chemical shift window. The acidic protons from the ammonium and indazole NH groups are often observable in DMSO-d6.

4.1. 1H NMR Spectroscopy

-

Objective: To identify all unique proton environments, their integrations (number of protons), and their coupling patterns (neighboring protons).

-

Expected Signals:

-

Aromatic Protons: Four distinct signals in the aromatic region (~7.0-8.0 ppm), corresponding to the four protons on the benzene ring of the indazole core. Their splitting patterns (doublets, triplets) will reveal their relative positions.

-

Methylene Protons (-CH2-): A singlet or a slightly broadened singlet for the two protons of the methylene group, typically downfield due to the adjacent aromatic ring and ammonium group.

-

Ammonium Protons (-NH3+): A broad signal due to rapid exchange with the solvent and quadrupolar broadening from the nitrogen atom. Its integration should correspond to three protons.

-

Indazole NH Proton: A distinct, often broad, signal at a downfield chemical shift (>10 ppm) corresponding to the acidic proton on the indazole nitrogen.

-

4.2. 13C NMR and DEPT

-

Objective: To identify all unique carbon environments and determine the type of each carbon (CH, CH2, CH3, or quaternary).

-

Expected Signals:

-

Aromatic Carbons: Six signals in the aromatic region (~110-140 ppm).

-

Methylene Carbon (-CH2-): One signal in the aliphatic region.

-

Quaternary Carbons: Two signals for the bridgehead carbons of the indazole ring.

-

-

DEPT-135 Experiment: This experiment is crucial for distinguishing between CH/CH3 (positive signals) and CH2 (negative signals) carbons, confirming the presence of the methylene group.

4.3. 2D NMR: Connecting the Dots

Two-dimensional NMR experiments are essential for unambiguously assigning the signals observed in 1D NMR and establishing the connectivity of the molecule.

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (H-H) couplings. It will be instrumental in tracing the connectivity of the protons on the aromatic ring, confirming their adjacent positions.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the definitive assignment of each proton signal to its attached carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this molecule. It reveals long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations to look for include:

-

Correlations from the methylene protons to the C3 carbon of the indazole ring, as well as to the C3a and C4 carbons. This will definitively prove the attachment of the aminomethyl group at the C3 position.

-

Correlations from the aromatic protons to their neighboring carbons, which will allow for the complete assignment of the aromatic system.

-

Figure 2: A conceptual diagram illustrating the key HMBC correlations that confirm the C3 substitution of the aminomethyl group on the indazole ring.

Single-Crystal X-ray Diffraction: The Ultimate Confirmation

Objective: To obtain an unambiguous, three-dimensional structure of the molecule, including bond lengths, bond angles, and stereochemistry.

While the combination of MS and NMR provides a very strong case for the structure, single-crystal X-ray diffraction is considered the "gold standard" for structural proof.

Methodology:

-

Crystal Growth: This is often the most challenging step. It involves dissolving the this compound in a suitable solvent system and slowly allowing the solvent to evaporate or changing the temperature to induce the formation of single, high-quality crystals.

-

Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

-

Structure Solution and Refinement: The collected data are processed to solve and refine the crystal structure, yielding a detailed 3D model of the molecule.

Data Interpretation:

The output of a successful X-ray diffraction experiment is a 3D model that will unequivocally show:

-

The connectivity of all atoms, confirming the indazole core and the C3-substituted aminomethyl group.

-

The protonation states of the amine and the indazole ring.

-

The counter-ions (chloride) and their positions in the crystal lattice.

Conclusion: A Synthesis of Evidence

The structural elucidation of this compound is a process of accumulating and integrating evidence from multiple analytical techniques. The initial confirmation of the molecular formula by HRMS is followed by the detailed mapping of the molecular framework using a suite of 1D and 2D NMR experiments. Finally, where possible, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of the three-dimensional structure. By following this rigorous, multi-technique workflow, researchers can have the highest degree of confidence in the structure of their material, ensuring the integrity and reproducibility of their subsequent research and development efforts.

References

A comprehensive list of references would be compiled here from the authoritative sources used to develop the methodologies described in this guide. This would include seminal textbooks on NMR and mass spectrometry, as well as peer-reviewed articles detailing the synthesis and characterization of indazole derivatives.

Biological Activity Screening of Novel Indazole Compounds

An In-Depth Technical Guide:

Introduction: The Indazole Scaffold in Modern Drug Discovery

The indazole nucleus, a bicyclic system composed of fused benzene and pyrazole rings, is a cornerstone pharmacophore in medicinal chemistry.[1] Its structural versatility and ability to engage in various biological interactions have led to its incorporation into numerous clinically successful drugs.[2] Notably, several FDA-approved anticancer agents, including Axitinib, Pazopanib, and Entrectinib, feature the indazole core, primarily functioning as potent protein kinase inhibitors.[2][3][4][5] These compounds target critical signaling pathways involved in tumor angiogenesis, proliferation, and metastasis.[3][4] Beyond oncology, indazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anti-depressant properties, making them a high-priority scaffold for novel therapeutic development.[6][7]

This guide provides a comprehensive framework for the biological activity screening of novel indazole compounds. Moving beyond a simple recitation of protocols, we will explore the strategic rationale behind constructing a screening cascade, delve into the mechanistic basis of key assays, and emphasize the integration of efficacy and safety profiling from the earliest stages of discovery.

Part 1: Designing the Screening Cascade: A Strategy-First Approach

A successful screening campaign is not merely a sequence of experiments but an integrated strategy designed to efficiently identify and validate compounds with the highest therapeutic potential. The core decision lies in choosing between a target-based or a phenotypic screening approach as the primary driver.[8][9]

-

Target-Based Screening: This hypothesis-driven approach begins with a known biological target (e.g., a specific enzyme or receptor) implicated in a disease.[10] Large compound libraries are screened for molecules that directly interact with and modulate the activity of this purified target.[11] Its primary advantage is the immediate knowledge of the molecular mechanism of action (MMOA), which greatly simplifies lead optimization.[10] However, a potent hit in a biochemical assay does not guarantee activity in a complex cellular environment due to factors like poor cell permeability or efflux.[11]

-

Phenotypic Screening: This empirical approach involves testing compounds directly in cellular or whole-organism models to identify agents that produce a desired physiological outcome (e.g., cancer cell death, reduction of an inflammatory marker).[8][9] The specific molecular target is often unknown at the outset.[8] This method's strength is its inherent confirmation of cell permeability and biological effect in a relevant context.[8][11] Historically, phenotypic screening has been highly successful in discovering first-in-class drugs.[9][10] The principal challenge is the subsequent, often complex, process of target deconvolution to understand the MMOA.

For novel indazole libraries, a hybrid strategy is often most effective. A broad phenotypic screen, such as a cytotoxicity assay against a panel of cancer cell lines, can serve as the primary screen to identify cell-active compounds. Hits are then progressed to a suite of target-based and mechanistic assays to elucidate their MMOA.

Caption: A typical hierarchical screening cascade for drug discovery.

Part 2: Primary Screening Assays: Identifying Bioactive Hits

The goal of primary screening is to rapidly and cost-effectively survey a large number of compounds to identify "hits"—compounds that exhibit a desired biological activity.

Anticancer Activity: Cytotoxicity Screening

Given the prevalence of indazoles as anticancer agents, a primary screen for antiproliferative activity is a logical starting point.[12] The MTT assay is a widely used, robust, and scalable colorimetric method for assessing cell viability.

Principle of the MTT Assay: This assay measures the metabolic activity of cells. Viable cells possess mitochondrial NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[13] The amount of formazan produced is directly proportional to the number of viable cells.[14] The formazan crystals are then solubilized, and the absorbance is measured, typically around 570 nm.[14]

Experimental Protocol: MTT Cytotoxicity Assay

Materials:

-

Cancer cell lines of interest (e.g., K562, A549, PC-3, HepG-2).[12]

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

Novel indazole compounds dissolved in DMSO.

-

MTT solution (5 mg/mL in sterile PBS).[15]

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).[15]

-

Sterile 96-well flat-bottom microplates.

Step-by-Step Methodology:

-

Cell Seeding: Harvest exponentially growing cells and perform a cell count. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000–10,000 cells/well in 100 µL of medium).[15] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[15]

-

Compound Treatment: Prepare serial dilutions of the indazole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the various compound concentrations. Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., 5-Fluorouracil).[12]

-

Incubation: Incubate the plate for a desired exposure time, typically 48 or 72 hours.[15]

-

MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).[14][15]

-

Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[15]

-

Solubilization: Carefully remove the medium. Add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[13] Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration. Determine the IC₅₀ value (the concentration that causes 50% inhibition of cell growth) from the resulting dose-response curve.[15]

Data Presentation: Comparative Cytotoxicity of Indazole Compounds

| Compound ID | Target Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 2f | 4T1 (Breast Cancer) | 0.23 - 1.15 | [16] |

| Compound 6o | K562 (Leukemia) | 5.15 | [12] |

| Compound 9a | PC-3 (Prostate Cancer) | 4.42 | [17] |

| Indazole-pyrimidine 6e | MOLT-4 (Leukemia) | 0.525 | [18] |

| Curcumin Indazole 3b | WiDr (Colorectal) | 27.20 | [19] |

Antimicrobial and Anti-inflammatory Primary Screens

-

Antimicrobial Screening: The well diffusion method is a straightforward primary assay.[20] An agar plate is uniformly inoculated with a bacterial or fungal strain. Wells are created in the agar, and solutions of the test compounds are added. After incubation, the diameter of the clear zone of growth inhibition around each well is measured to assess antimicrobial activity.[20]

-

Anti-inflammatory Screening: An in vitro albumin denaturation assay can serve as a rapid preliminary screen.[21] Inflammation can induce protein denaturation. This assay measures the ability of a compound to prevent heat-induced denaturation of egg albumin, with the results quantified spectrophotometrically.[21]

Part 3: Secondary & Mechanistic Assays: From Hit to Lead

Once primary hits are confirmed, the focus shifts to understanding their mechanism of action and validating their therapeutic potential.

Target-Based Assays: Kinase Inhibition

Since many indazoles function as kinase inhibitors, a key secondary assay is to screen hits against a panel of protein kinases, particularly those known to be dysregulated in cancer, such as VEGFR, ERK, and MAPK.[3][6][22]

Principle of Kinase Assays: These assays measure the ability of a compound to inhibit the enzymatic activity of a kinase, which involves transferring a phosphate group from ATP to a substrate. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced in the kinase reaction.[23] The amount of ADP is converted into a luminescent signal, where a lower signal indicates less ADP produced and therefore greater inhibition of the kinase.

Caption: Simplified kinase signaling pathway inhibited by indazoles.

Data Presentation: Comparative Kinase Inhibitory Activity

| Compound/Scaffold ID | Target Kinase | IC₅₀ (Enzymatic Assay) | Reference |

| Pazopanib | VEGFR-2 | 30 nM | [24] |

| Indazole-pyrimidine (13i) | VEGFR-2 | 34.5 nM | [24] |

| CFI-400945 | PLK4 | 2.8 nM | [24] |

| Compound 12c | VEGFR-2 | 5.6 nM | [3] |

| Compound 6i | VEGFR-2 | 24.5 nM | [18] |

Cell-Based Mechanistic Assays

To confirm that the target inhibition observed in enzymatic assays translates to a cellular effect, further cell-based assays are crucial.

-

Cell Cycle Analysis: Compounds that inhibit kinases involved in cell cycle progression can cause cells to arrest in a specific phase (e.g., G2/M).[17] This can be analyzed by flow cytometry after staining cells with a DNA-binding dye like propidium iodide.

-

Apoptosis Assays: Potent anticancer agents often induce programmed cell death (apoptosis). This can be confirmed by observing the upregulation of apoptotic markers like cleaved caspase-3 and Bax, and the downregulation of anti-apoptotic proteins like Bcl-2.[16]

Part 4: Early ADME/Tox Profiling: A Crucial Step for Success

A significant percentage of drug candidates fail in later stages due to poor pharmacokinetic properties or unforeseen toxicity.[25][26][27] Therefore, initiating in vitro ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies early in the discovery process is essential to filter out candidates with unfavorable profiles.[26][28] This practice has been shown to decrease attrition rates related to pharmacokinetics from 40% to under 11%.[25]

Key Early Stage In Vitro ADME/Tox Assays:

-

Absorption: The Caco-2 permeability assay is widely used to predict the oral absorption of a drug candidate by measuring its transport across a monolayer of human intestinal cells.[28]

-

Metabolism: Assessing the metabolic stability of a compound in liver microsomes and its potential to inhibit major cytochrome P450 (CYP) enzymes is critical for predicting drug-drug interactions.[29]

-

Toxicity: Cytotoxicity assays against normal, non-cancerous cell lines (e.g., HEK-293) are performed to determine the compound's therapeutic index—the ratio between its toxic dose and its therapeutic dose.[12]

Caption: The journey of a drug through the body (ADME).

Conclusion

The biological screening of novel indazole compounds is a multifaceted process that requires a strategic, hierarchical approach. By integrating phenotypic primary screens with target-based secondary assays and early ADME/Tox profiling, researchers can efficiently identify and advance candidates with a strong pharmacological profile and a higher probability of clinical success. The causality behind each experimental choice—from the initial screen to mechanistic studies—is paramount for building a robust data package that validates a compound's therapeutic potential.

References

-

Importance of ADME and Toxicology Studies in Drug Discovery. (2023-04-19). Available from: [Link]

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC - NIH. Available from: [Link]

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Publishing. Available from: [Link]

-

Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment - MDPI. Available from: [Link]

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Available from: [Link]

-

Screening for human ADME/Tox drug properties in drug discovery - PubMed. (2001-04-01). Available from: [Link]

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021-04-27). Available from: [Link]

-

Synthesis and antiinflammatory activity of novel indazolones - PubMed. (2003-01). Available from: [Link]

-

Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - ResearchGate. Available from: [Link]

-

Indazole amide derivatives as inhibitors of extracellular signal-regulated kinase 1/2 (ERK1/2) - ResearchGate. Available from: [Link]

-

In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC - NIH. Available from: [Link]

-

Union Is Strength: Target-Based and Whole-Cell High-Throughput Screens in Antibacterial Discovery - NIH. (2021-11-01). Available from: [Link]

-

Importance of ADME and Bioanalysis in the Drug Discovery - ResearchGate. Available from: [Link]

-

Phenotypic Versus Target-Based Screening for Drug Discovery - Technology Networks. (2022-06-30). Available from: [Link]

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC - NIH. (2023-05-12). Available from: [Link]

-

MTT Cell Assay Protocol. Available from: [Link]

-

Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines - Journal of Applied Pharmaceutical Science. Available from: [Link]

-

Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013-05-01). Available from: [Link]

-

Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - MDPI. Available from: [Link]

-

Design, synthesis and biological evaluation of indazole–pyrimidine based derivatives as anticancer agents with anti-angiogenic and antiproliferative activities - MedChemComm (RSC Publishing). Available from: [Link]

-

Novel Substituted Indazoles towards Potential Antimicrobial Agents - Oriental Journal of Chemistry. Available from: [Link]

-

Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase | ACS Omega - ACS Publications. (2023-05-11). Available from: [Link]

-

Phenotypic vs. Target-Based Drug Discovery for First-in-Class Medicines. Available from: [Link]

-

Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer - PMC - NIH. Available from: [Link]

-

Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed. Available from: [Link]

-

Novel indazole skeleton derivatives containing 1,2,3-triazole as potential anti-prostate cancer drugs - PubMed. (2022-05-15). Available from: [Link]

-

Target-based assay versus cell-based assay -the utility of target engagement experiments early in drug discovery. - ResearchGate. Available from: [Link]

-

Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC - NIH. (2023-03-10). Available from: [Link]

-

Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Publishing. Available from: [Link]

-

Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids - MDPI. Available from: [Link]

-

Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - NIH. (2017-10-31). Available from: [Link]

-

Synthesis And Characterization of Indazole N-oxide Derivatives as antimicrobial activity. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment [mdpi.com]

- 7. Synthesis and antiinflammatory activity of novel indazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. lifechemicals.com [lifechemicals.com]

- 9. Phenotypic Versus Target-Based Screening for Drug Discovery | Technology Networks [technologynetworks.com]

- 10. plengegen.com [plengegen.com]

- 11. Union Is Strength: Target-Based and Whole-Cell High-Throughput Screens in Antibacterial Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. broadpharm.com [broadpharm.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. Novel indazole skeleton derivatives containing 1,2,3-triazole as potential anti-prostate cancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Design, synthesis and biological evaluation of indazole–pyrimidine based derivatives as anticancer agents with anti-angiogenic and antiproliferative activities - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 19. japsonline.com [japsonline.com]

- 20. Novel Substituted Indazoles towards Potential Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. lifechemicals.com [lifechemicals.com]

- 26. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]

- 27. Screening for human ADME/Tox drug properties in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Importance of ADME and Toxicology Studies in Drug Discovery | LifeNet Health LifeSciences [lnhlifesciences.org]

- 29. researchgate.net [researchgate.net]

A Researcher's Guide to Elucidating the Mechanism of Action of (1H-Indazol-3-yl)methanamine dihydrochloride (IZM-HCl)

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds in clinical evaluation.[1][2][3] (1H-Indazol-3-yl)methanamine dihydrochloride (IZM-HCl), a representative of this class, presents a compelling case for mechanism of action (MoA) studies. This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to systematically investigate the MoA of novel compounds like IZM-HCl. We move beyond a simple listing of techniques, focusing instead on the strategic integration of predictive methods, direct target engagement assays, biophysical validation, and downstream cellular pathway analysis. Our approach emphasizes experimental causality, self-validating protocols, and the synthesis of multi-modal data to construct a robust, evidence-based mechanistic hypothesis.

Introduction: The Significance of the Indazole Scaffold and the MoA Imperative

Indazole-containing compounds have demonstrated a remarkable breadth of biological activities, acting as potent modulators of critical drug targets.[3][4] Notably, indazole serves as an effective bioisostere for indoles, often conferring superior pharmacokinetic properties such as improved metabolic stability and oral bioavailability.[1][2] This has led to their successful incorporation into drugs targeting a range of protein classes, from tyrosine kinase inhibitors like Axitinib to 5-HT3 antagonists like Granisetron.[5]

Given this chemical precedent, a logical starting hypothesis for (1H-Indazol-3-yl)methanamine is its potential interaction with serotonin receptors. The structural similarity of the indazole core to the indole nucleus of serotonin makes serotonin receptors a prime suspect for investigation.[1][2] Specifically, the 5-HT3 receptor, a ligand-gated ion channel involved in emesis, anxiety, and pain, is a well-established target for indazole-like structures.[6][7][8][9]

This guide will therefore use the investigation of IZM-HCl as a 5-HT3 receptor modulator as a central, illustrative hypothesis. We will detail a multi-phase, iterative process to not only confirm this hypothesis but also to build a complete picture of the compound's cellular mechanism. Understanding the precise molecular interactions and their functional consequences is paramount in drug discovery, enabling lead optimization, predicting potential side effects, and identifying patient populations most likely to respond.[10]

Phase 1: Hypothesis Generation and Initial Target Identification

The initial phase focuses on casting a wide net to identify the most probable biological targets of IZM-HCl. This is achieved by integrating computational predictions with broad, empirical screening.

In Silico Target Prediction

Before embarking on costly wet-lab experiments, computational approaches can provide valuable, hypothesis-generating data. By comparing the structure of IZM-HCl against vast databases of known ligands and their protein targets, we can predict a ranked list of potential interacting proteins.

-

Methodology : Utilize platforms such as the Similarity Ensemble Approach (SEA), SwissTargetPrediction, or other pharmacophore modeling tools.

-

Rationale : These algorithms operate on the principle of chemical similarity, which posits that structurally similar molecules often share similar biological targets.[11] This provides an efficient, data-driven starting point and can help prioritize subsequent experimental screens. For IZM-HCl, these tools would likely flag serotonin receptors, dopamine receptors, and certain kinases as high-probability candidates based on the prevalence of the indazole scaffold in known modulators of these targets.[1][2]

Broad-Spectrum Target Screening

While in silico methods are predictive, empirical screening provides direct evidence of interaction. A broad panel screen against a diverse set of targets is a powerful, unbiased approach.

-

Methodology : Submit IZM-HCl to a commercial broad-spectrum screening service (e.g., Eurofins SafetyScreen, DiscoverX KINOMEscan). A typical panel includes hundreds of GPCRs, kinases, ion channels, and transporters. The compound is tested at a single, high concentration (e.g., 10 µM) to identify any significant interaction ("hits").

-

Rationale : This step serves two purposes. First, it empirically tests the in silico predictions. A "hit" on the 5-HT3 receptor in this screen would provide the first piece of experimental evidence supporting our primary hypothesis. Second, it reveals potential off-target activities, which are critical for understanding the compound's overall selectivity and potential for side effects.[12]

The workflow for this initial phase is designed to efficiently narrow the field of potential targets.

Caption: Phase 1 Workflow for Target Identification.

Phase 2: Target Validation and Direct Engagement Confirmation

With a list of putative targets, the next critical phase is to validate these interactions with quantitative, direct-binding assays. The goal is to confirm that IZM-HCl physically engages its target protein(s) in both a purified system and, most importantly, within the complex milieu of a living cell.

Biophysical Confirmation of Direct Binding: Surface Plasmon Resonance (SPR)

SPR is a label-free technology that provides real-time, quantitative data on the kinetics of molecular interactions.[12][13] It is an indispensable tool for confirming a direct drug-target interaction and determining binding affinity (K D) and kinetics (k on, k off).[14][15]

-

Immobilization : Covalently immobilize the purified recombinant target protein (e.g., 5-HT3 receptor) onto a sensor chip surface (e.g., a CM5 chip via amine coupling). One flow cell should be left blank or immobilized with a control protein to serve as a reference.

-

Analyte Injection : Prepare a series of concentrations of IZM-HCl in a suitable running buffer (e.g., HBS-EP+). Inject these concentrations sequentially over both the target and reference flow cells.

-

Data Acquisition : Monitor the change in the refractive index at the sensor surface in real-time, which is proportional to the mass of IZM-HCl binding to the immobilized protein. This generates a sensorgram showing association and dissociation phases.

-

Data Analysis : Subtract the reference channel signal from the target channel signal. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (k on), the dissociation rate constant (k off), and the equilibrium dissociation constant (K D = k off / k on).

| Parameter | Description | Typical Value for a "Hit" |

| K D (Affinity) | Equilibrium Dissociation Constant. Lower values indicate stronger binding. | < 10 µM |

| k on (Association) | Rate of complex formation. | 10³ - 10⁶ M⁻¹s⁻¹ |

| k off (Dissociation) | Rate of complex decay. Slower is often better for sustained effect. | 10⁻² - 10⁻⁵ s⁻¹ |

Rationale : SPR provides unequivocal evidence of a direct physical interaction.[16] Unlike activity-based assays, it is not dependent on a functional readout, making it a pure measure of binding. The kinetic data it provides is invaluable for structure-activity relationship (SAR) studies during lead optimization.[12]

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)

Confirming that a drug binds its target in a test tube is necessary but not sufficient. The ultimate proof of target engagement is demonstrating that the drug reaches and binds its target inside a living cell. CETSA is a powerful technique for this purpose.[17][18][19] It is based on the principle that when a ligand binds to its target protein, it stabilizes the protein against thermal denaturation.[20][21]

-

Cell Treatment : Culture cells that endogenously express the target protein (e.g., HEK293 cells stably expressing the 5-HT3 receptor). Treat the intact cells with either vehicle (DMSO) or a saturating concentration of IZM-HCl for 1 hour.

-

Heat Challenge : Aliquot the cell suspensions into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by immediate cooling on ice.

-

Cell Lysis & Fractionation : Lyse the cells via freeze-thaw cycles. Separate the soluble protein fraction (containing non-denatured, stabilized protein) from the precipitated, denatured protein by high-speed centrifugation.

-

Protein Quantification & Detection : Normalize the total protein concentration of the soluble fractions. Analyze the amount of the specific target protein remaining in the soluble fraction using SDS-PAGE and Western Blotting with a target-specific antibody.

-

Data Analysis : Quantify the band intensities at each temperature for both vehicle- and IZM-HCl-treated samples. Plot the percentage of soluble protein relative to the non-heated control against temperature. A shift in the melting curve to a higher temperature in the drug-treated sample confirms cellular target engagement.

Caption: Phase 2 Workflow for Target Validation.

Phase 3: Elucidating the Downstream Cellular Pathway

Once IZM-HCl is confirmed to bind the 5-HT3 receptor in cells, the next step is to map the functional consequences of this binding event. As the 5-HT3 receptor is a ligand-gated ion channel, its activation by an agonist should lead to a rapid influx of cations (primarily Na⁺ and Ca²⁺), causing membrane depolarization and initiating downstream signaling events.[22]

Functional Receptor Activity: Calcium Flux Assay

A direct and immediate consequence of 5-HT3 receptor activation is the influx of calcium. This can be measured in real-time using calcium-sensitive fluorescent dyes.

-

Cell Plating : Plate cells expressing the 5-HT3 receptor (e.g., HEK293-5HT3R) in a 96- or 384-well black, clear-bottom plate.

-

Dye Loading : Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's protocol. This allows the dye to enter the cells and be cleaved into its active, calcium-sensitive form.

-

Compound Addition : Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Establish a baseline fluorescence reading. Inject IZM-HCl across a range of concentrations and continue to monitor fluorescence intensity over time.

-

Data Analysis : The change in fluorescence intensity is directly proportional to the change in intracellular calcium concentration. Plot the peak fluorescence response against the log of the IZM-HCl concentration to generate a dose-response curve and calculate the EC50 (the concentration that elicits 50% of the maximal response). To determine if the effect is agonistic or antagonistic, the assay can be run in the presence of a known 5-HT3 agonist (like serotonin) or antagonist (like ondansetron).

Mapping Downstream Signaling: Phospho-Proteomic Profiling

The initial calcium influx can trigger a cascade of downstream signaling events, often involving protein kinases. A broad phospho-proteomic screen can provide an unbiased view of the pathways modulated by IZM-HCl.

While mass spectrometry provides a global view, Western blotting is essential for validating changes in specific, key signaling proteins identified in screens or hypothesized to be downstream of Ca²⁺ signaling.

-

Cell Treatment : Treat 5-HT3R-expressing cells with vehicle, a known agonist (serotonin), and IZM-HCl for various time points (e.g., 5, 15, 30, 60 minutes).

-

Lysis and Protein Quantification : Lyse the cells and quantify total protein.

-

Western Blotting : Perform SDS-PAGE and Western blotting using antibodies against key signaling nodes downstream of calcium and depolarization, such as:

-

Phospho-ERK1/2 (p-ERK) : A key node in the MAPK pathway.

-

Phospho-CREB (p-CREB) : A transcription factor activated by calcium signaling.

-

Total ERK and Total CREB : As loading controls to ensure changes are in phosphorylation status, not total protein levels.

-

-

Analysis : Quantify band intensities and express the level of phosphorylated protein as a ratio to the total protein.

This systematic approach connects the direct target engagement event to its ultimate functional and phenotypic consequences in the cell.

Caption: Hypothesized signaling cascade for an IZM-HCl agonist MoA.

Conclusion: Synthesizing a Coherent Mechanism of Action

The successful execution of this multi-phase investigatory plan will yield a comprehensive dataset. The final and most critical step is the synthesis of this information into a coherent MoA narrative. A strong MoA model for IZM-HCl would be supported by:

-

Direct Target Engagement : Confirmed by SPR (with a specific K D) and CETSA (with a clear thermal shift).

-

Functional Activity : Demonstrated by a dose-dependent response in a Ca²⁺ flux assay (with a specific EC50).

-

Pathway Modulation : Validated by changes in the phosphorylation status of key downstream proteins like ERK and CREB.

References

-

Title : Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. Source : ACS Medicinal Chemistry Letters. URL : [Link]

-

Title : 5‐HT3 Receptors: Pharmacologic and Therapeutic Aspects. Source : Semantic Scholar. URL : [Link]

-

Title : The psychopharmacology of 5-HT3 receptors. Source : PubMed. URL : [Link]

-

Title : Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Source : Bio-protocol. URL : [Link]

-

Title : Antiemetics, Selective 5-HT3 Antagonists. Source : NCBI Bookshelf. URL : [Link]

-

Title : Imidazoles as Serotonin Receptor Modulators for Treatment of Depression: Structural Insights and Structure–Activity Relationship Studies. Source : MDPI. URL : [Link]

-

Title : Clinical Pharmacology of Serotonin Receptor Type 3 (5-HT3) Antagonists. Source : ResearchGate. URL : [Link]

-

Title : What are 5-HT3 receptor agonists and how do they work? Source : Patsnap Synapse. URL : [Link]

-

Title : Surface Plasmon Resonance (SPR) Analysis for Drug Development. Source : Sartorius. URL : [Link]

-

Title : How Is Surface Plasmon Resonance Used In Drug Discovery? Source : YouTube. URL : [Link]

-

Title : Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. Source : NIH National Library of Medicine. URL : [Link]

-

Title : Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Source : NCBI Bookshelf. URL : [Link]

-

Title : Imidazoles as Serotonin Receptor Modulators for Treatment of Depression: Structural Insights and Structure–Activity Relationship Studies. Source : ResearchGate. URL : [Link]

-

Title : Surface plasmon resonance imaging validation of small molecule drugs binding on target protein microarrays. Source : ResearchGate. URL : [Link]

-

Title : Surface plasmon resonance. Source : Nuvisan. URL : [Link]

-

Title : (PDF) Imidazoles as Serotonin Receptor Modulators for Treatment of Depression: Structural Insights and Structure–Activity Relationship Studies. Source : ResearchGate. URL : [Link]

-

Title : The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Source : Annual Review of Biochemistry. URL : [Link]

-

Title : Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Source : PubMed Central. URL : [Link]

-

Title : Molecular Mechanisms of Drug Action. Source : University of Padova. URL : [Link]

-

Title : Cellular Thermal Shift Assay (CETSA). Source : News-Medical.Net. URL : [Link]

-

Title : The mechanism of action and chemical synthesis of FDA newly approved drug molecules. Source : Wiley Online Library. URL : [Link]

-

Title : Mechanism of Action and Target Identification: A Matter of Timing in Drug Discovery. Source : PMC. URL : [Link]

-

Title : Discovery of drug mode of action and drug repositioning from transcriptional responses. Source : PMC. URL : [Link]

-

Title : Journal of Medicinal Chemistry. Source : ACS Publications. URL : [Link]

-

Title : Methenamine. Source : Wikipedia. URL : [Link]

-

Title : Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Source : MDPI. URL : [Link]

-

Title : 1H-Indazol-3-ylmethanol. Source : PubChem. URL : [Link]

-

Title : Indazole – an emerging privileged scaffold: synthesis and its biological significance. Source : NIH National Library of Medicine. URL : [Link]

-

Title : Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Source : ACS Publications. URL : [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5‐HT3 Receptors: Pharmacologic and Therapeutic Aspects | Semantic Scholar [semanticscholar.org]

- 7. The psychopharmacology of 5-HT3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antiemetics, Selective 5-HT3 Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Mechanism of Action and Target Identification: A Matter of Timing in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Surface Plasmon Resonance for Drug Discovery and Biomolecular Interaction Studies - Creative Proteomics [iaanalysis.com]

- 13. youtube.com [youtube.com]

- 14. Surface Plasmon Resonance (SPR) Analysis for Drug Development [pharma-industry-review.com]

- 15. nuvisan.com [nuvisan.com]

- 16. researchgate.net [researchgate.net]

- 17. bio-protocol.org [bio-protocol.org]

- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. news-medical.net [news-medical.net]

- 20. annualreviews.org [annualreviews.org]

- 21. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 22. What are 5-HT3 receptor agonists and how do they work? [synapse.patsnap.com]

An In-Depth Technical Guide to the In Vitro Cytotoxicity Evaluation of (1H-Indazol-3-yl)methanamine dihydrochloride

Foreword: The Rationale for Cytotoxicity Profiling

In the landscape of modern drug discovery, the indazole scaffold has emerged as a "privileged structure" due to its versatile biological activities, including potent anti-cancer properties.[1] Compounds built around this core, such as (1H-Indazol-3-yl)methanamine dihydrochloride, are of significant interest for therapeutic development.[1][2] However, the journey from a promising chemical entity to a clinical candidate is contingent upon a rigorous safety and efficacy evaluation. Early-stage in vitro cytotoxicity testing is a cornerstone of this process, providing critical insights into a compound's potential to harm cells, its mechanism of action, and its therapeutic window.[3][4]

This guide provides a comprehensive framework for the in vitro evaluation of this compound. It is designed for researchers, scientists, and drug development professionals, moving beyond simple protocols to explain the causality behind experimental choices. Our approach is built on a multi-assay, mechanistically driven strategy designed to yield a robust and interpretable cytotoxicity profile. We will detail a tiered experimental approach, starting with broad viability assessment and progressing to specific inquiries into the mode of cell death, such as necrosis and apoptosis.

Section 1: Strategic Framework for Cytotoxicity Assessment

A single assay is insufficient to define a compound's cytotoxic profile. A compound might inhibit metabolic activity without immediately killing the cell (a cytostatic effect), or it might induce cell death through distinct biochemical pathways like apoptosis or necrosis.[4] Therefore, a multi-pronged approach is essential for a comprehensive understanding. Our strategy integrates three key assays, each interrogating a different aspect of cellular health.

This workflow ensures that we not only determine if the compound is toxic but also begin to understand how it exerts its effects at the cellular level.

Caption: Simplified overview of apoptosis pathways leading to Caspase-3/7 activation.

Protocol 3.2: Luminescent Caspase-3/7 Assay

-

Experimental Setup: Seed cells in a white-walled, clear-bottom 96-well plate suitable for luminescence. Treat with the compound as described previously (Protocol 2.1, steps 1-3). Include a positive control known to induce apoptosis (e.g., staurosporine).

-

Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol and allow it to equilibrate to room temperature. [5][6]3. Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.

-

Add-Mix-Measure: Add 100 µL of the prepared Caspase-Glo® 3/7 reagent to each well. [6]Mix the contents on a plate shaker at a low speed for 2 minutes to induce cell lysis and initiate the reaction.

-

Incubation: Incubate the plate at room temperature for 1 to 2 hours, protected from light. The signal is typically stable for several hours. [6]6. Luminescence Reading: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: After subtracting background luminescence (from no-cell control wells), express the data as fold-change in luminescence relative to the vehicle-treated control cells.

Section 4: Data Synthesis and Interpretation

The power of this technical guide lies in the integrated analysis of the data from all three assays. The results should be compiled into a clear, comparative format.

Table 1: Hypothetical Cytotoxicity Data for this compound

| Cell Line | Assay Type | Endpoint | Result (IC50 or Fold Change) |

| A549 (Lung Cancer) | MTT | Cell Viability | 15.2 µM |

| LDH | % Cytotoxicity @ 20 µM | 8.5% | |

| Caspase-3/7 | Fold Change @ 20 µM | 4.8-fold increase | |

| MCF-7 (Breast Cancer) | MTT | Cell Viability | 21.7 µM |

| LDH | % Cytotoxicity @ 25 µM | 12.1% | |

| Caspase-3/7 | Fold Change @ 25 µM | 3.9-fold increase | |

| BEAS-2B (Normal Lung) | MTT | Cell Viability | > 100 µM |

| LDH | % Cytotoxicity @ 100 µM | < 5% | |

| Caspase-3/7 | Fold Change @ 100 µM | 1.2-fold increase |

Authoritative Interpretation:

-

Selective Cytotoxicity: The compound demonstrates cytotoxic activity against cancer cell lines A549 and MCF-7, with IC50 values in the low micromolar range. Crucially, it shows significantly less activity against the non-cancerous BEAS-2B cell line (IC50 > 100 µM), suggesting a potential therapeutic window.

-

Primary Mechanism is Apoptosis: For both cancer cell lines, the potent reduction in cell viability (MTT assay) is accompanied by a strong induction of caspase-3/7 activity. In contrast, the LDH release is minimal, indicating that necrosis is not the primary mode of cell death at these concentrations.

This multi-faceted, mechanistically informed approach provides a robust and trustworthy foundation for further preclinical development, fulfilling the core tenets of rigorous scientific inquiry.

References

-

Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Link]

-

National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

-

ResearchGate. MTT Proliferation Assay Protocol. [Link]

-

Protocols.io. LDH cytotoxicity assay. [Link]

-

Guengerich, F. P. (2011). Mechanisms of Drug Toxicity and Relevance to Pharmaceutical Development. Drug Metabolism and Pharmacokinetics, 26(1), 3–14. [Link]

-

Protocols.io. Caspase 3/7 Activity. [Link]

-

National Center for Biotechnology Information. Apoptosis Marker Assays for HTS - Assay Guidance Manual. [Link]

-

Plumb, J. A. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. [Link]

-

Liu, K. (2022). Investigating drug-induced toxicity: Chemical mechanisms and mitigation strategies. Journal of Drug and Alcohol Research, 11(S1). [Link]

-

Evotec. Mechanisms of Drug-induced Toxicity Guide. [Link]

-

Cell Biologics Inc. LDH Assay. [Link]

-

Evotec. Mechanisms of Drug-Induced Toxicity. [Link]

-

BMG Labtech. Apoptosis – what assay should I use? [Link]

-

Abbkine. Caspase 3/7 Activity Assay Kit Technical Manual. [Link]

-

Creative Bioarray. In Vitro Cytotoxicity. [Link]

-

Evotec. Apoptosis and Necrosis Assay (Flow Cytometry). [Link]

-

Kosheeka. In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]

-

Riss, T. L., & Moravec, R. A. (2004). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

-

An, F., & Li, Y. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Toxics, 11(11), 903. [Link]

-

Nieskens, T. T. G., et al. (2020). Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells. Frontiers in Physiology, 11, 576. [Link]

-

Maiocchi, A., et al. (2013). Cytotoxic effect of (1-methyl-1H-imidazol-2-yl)-methanamine and its derivatives in Pt(II) complexes on human carcinoma cell lines: a comparative study with cisplatin. Bioorganic & Medicinal Chemistry, 21(11), 3057-3064. [Link]

-

Wang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4099. [Link]

-

Kumar, V., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(7), 1221-1271. [Link]

-

ResearchGate. Synthesis of 1H-indazole-derived biologically active compounds. [Link]

-

PubChem. 1H-indazol-3-amine. [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. kosheeka.com [kosheeka.com]

- 5. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]

- 6. promega.com [promega.com]

An In-Depth Technical Guide to Target Identification and Validation for (1H-Indazol-3-yl)methanamine dihydrochloride

Abstract

The discovery of novel therapeutics hinges on the precise identification and rigorous validation of their biological targets. This guide provides a comprehensive, in-depth framework for the target identification and validation (TIDV) of (1H-Indazol-3-yl)methanamine dihydrochloride, a member of the indazole class of compounds known for diverse biological activities.[1][2][3] We will navigate the strategic integration of computational, biochemical, and cellular methodologies, moving from broad, unbiased screening to definitive, high-confidence target validation. This document is designed not as a rigid template, but as a logical, causality-driven workflow, empowering researchers to make informed experimental decisions. We will detail field-proven protocols, emphasize the importance of self-validating experimental design, and ground all claims in authoritative scientific literature.

Introduction: The Indazole Scaffold and the Imperative of Target ID

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with activities ranging from anti-emetic to multi-kinase inhibition.[2][3] Compounds like this compound represent promising starting points for drug discovery campaigns. However, a phenotypic "hit"—a compound that elicits a desirable biological response in a cell or organism—is merely the opening chapter. The critical next step is to understand its mechanism of action (MoA), which begins with identifying its direct molecular target(s).

Target identification and validation (TIDV) is the cornerstone of modern, target-based drug discovery.[4][5] It provides the mechanistic rationale for a compound's efficacy, enables structure-activity relationship (SAR) studies for lead optimization, and crucially, helps anticipate and mitigate potential off-target toxicities.[4][6] This guide outlines a robust, multi-pronged strategy to deconvolve the molecular targets of this compound.

Phase I: Target Hypothesis Generation & Identification

The initial phase is designed to cast a wide net, employing orthogonal techniques to generate a list of candidate target proteins. The convergence of evidence from multiple methods strengthens the resulting hypotheses.

In Silico Target Prediction: A Guided First Step

Before committing to resource-intensive wet-lab experiments, computational methods can provide valuable, data-driven hypotheses based on the structure of this compound.[7][8] These in silico approaches leverage vast biological and chemical databases to predict potential protein interactions.[8][9][10]

-

Rationale: By comparing the compound's structure to libraries of known ligands, these algorithms can identify proteins whose binding pockets are likely to accommodate the indazole scaffold. This is a cost-effective and rapid way to prioritize protein families (e.g., kinases, GPCRs, proteases) for subsequent experimental investigation.

-

Key Methodologies:

-

Ligand-Based Similarity Searching: Comparing the compound to databases like ChEMBL to find molecules with similar structures and known targets. The "guilt-by-association" principle suggests our compound may share targets with its structural neighbors.[9]

-

Pharmacophore Modeling & Screening: Abstracting the compound's key chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) into a 3D pharmacophore model and screening it against a database of protein structures.

-

Reverse Docking: "Docking" the small molecule into the binding sites of a large collection of crystallized protein structures to calculate and rank potential binding energies.[7]

-

| In Silico Method | Principle | Primary Output | Key Advantage | Limitation |

| Similarity Searching | Compares chemical structure to known active compounds. | List of similar molecules and their known targets. | Fast, computationally inexpensive. | Limited to known chemical space; may miss novel targets. |

| Pharmacophore Screening | Matches 3D chemical features to protein binding sites. | Ranked list of proteins with compatible binding sites. | Can identify structurally diverse molecules with similar binding modes. | Requires high-quality protein structures. |

| Reverse Docking | Fits the small molecule into many protein structures. | Predicted binding affinities for a wide range of proteins. | Unbiased, proteome-wide screening potential. | Scoring functions can be inaccurate, leading to false positives.[7] |

Affinity-Based Proteomics: Fishing for Targets

Affinity-based methods are a cornerstone of unbiased target identification.[11][12] They use the small molecule as "bait" to physically isolate its binding partners from a complex biological mixture, such as a cell lysate.[11][13]

-

Causality: This approach provides direct physical evidence of an interaction. By immobilizing this compound on a solid support (e.g., beads), we can selectively capture proteins that bind to it.[14][15] These captured proteins are then identified using mass spectrometry.[16][17] Chemical proteomics has emerged as a powerful discipline for this purpose.[11][16][18]

Workflow: Affinity Chromatography coupled to Mass Spectrometry (AC-MS)

Caption: Workflow for Affinity Chromatography-Mass Spectrometry.

Protocol: Small-Molecule Affinity Chromatography [13][19]

-

Probe Synthesis: Synthesize an analog of (1H-Indazol-3-yl)methanamine with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated Sepharose beads). Crucial Control: Synthesize an inactive structural analog to serve as a negative control for the pulldown.

-

Immobilization: Covalently couple the linker-modified compound and the negative control compound to separate batches of beads.

-

Lysate Preparation: Prepare a native cell lysate from a biologically relevant cell line under conditions that preserve protein structure and function.

-

Incubation: Incubate the cell lysate with the compound-conjugated beads and the control beads.

-

Washing: Perform a series of stringent washes to remove proteins that bind non-specifically to the beads.[15]

-

Elution: Elute the specifically bound proteins. This can be done by changing pH, ionic strength, or, ideally, by competition with a high concentration of the free, unmodified this compound.

-

Identification: Separate the eluted proteins by SDS-PAGE and identify the unique bands present in the active compound lane (but absent or reduced in the control lane) via LC-MS/MS.

Phase II: Target Hypothesis Validation

With a list of candidate targets from Phase I, the next step is to rigorously validate these hypotheses. Validation aims to confirm a direct and functionally relevant interaction between the compound and the candidate protein in a physiological context.[4][20]

Biophysical Validation: Confirming the Direct Interaction

These methods quantify the direct binding between the small molecule and a purified candidate protein, providing key data on affinity and kinetics.

-

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that measures molecular interactions in real-time.[21]

-

Rationale & Causality: By immobilizing the purified candidate protein (ligand) on a sensor chip, we can flow solutions of this compound (analyte) over the surface.[21] A binding event changes the refractive index at the surface, which is detected and plotted on a sensorgram.[22] This allows for the precise determination of association rates (ka), dissociation rates (kd), and the equilibrium dissociation constant (KD), a direct measure of binding affinity.[23]

-

Trustworthiness: The inclusion of a reference flow cell with an immobilized, irrelevant protein controls for non-specific binding, ensuring the measured interaction is specific.[21]

-

| SPR Parameter | Description | Significance |

| KD (Dissociation Constant) | Analyte concentration at which 50% of ligands are occupied. | Primary measure of affinity. Lower KD = higher affinity. |

| ka (Association Rate) | Rate at which the compound binds to the target. | How quickly the drug finds and binds its target. |

| kd (Dissociation Rate) | Rate at which the compound unbinds from the target. | How long the drug stays bound to its target (residence time). |

Cellular Validation: Proving Target Engagement In Situ

The ultimate proof of a target's relevance is demonstrating that the compound engages it within the complex environment of a living cell, leading to a functional consequence.[20]

-

Cellular Thermal Shift Assay (CETSA): CETSA is a powerful method for verifying target engagement in intact cells and tissues.[24][25]

-

Rationale & Causality: The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[26][27] By treating cells with this compound, heating them across a temperature gradient, and then quantifying the amount of soluble candidate protein remaining, we can observe a "thermal shift."[24][28] A shift to a higher melting temperature in the presence of the compound is strong evidence of direct binding in a physiological setting.[26][27]

-

Trustworthiness: CETSA directly measures the physical consequence of binding (stabilization) within the cell, accounting for factors like cell permeability and intracellular compound concentration that are missed in biochemical assays.[27][28]

-

Workflow: Cellular Thermal Shift Assay (CETSA)

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol: CETSA with Western Blot Readout [24][26]

-

Cell Culture & Treatment: Culture a relevant cell line to ~80% confluency. Treat cells with a predetermined concentration of this compound or vehicle control (e.g., DMSO) for 1 hour.

-

Harvesting & Aliquoting: Harvest the cells, wash with PBS, and resuspend in a protein-stabilizing buffer. Divide each treatment group into multiple aliquots.

-

Heat Challenge: Place the aliquots in a thermal cycler and heat each to a different temperature (e.g., 40, 44, 48, 52, 56, 60, 64°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

-

Lysis: Lyse the cells to release their contents, typically through freeze-thaw cycles.

-

Separation: Centrifuge the samples at high speed (e.g., 20,000 x g) to pellet the precipitated, denatured proteins.

-

Quantification: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of the specific target protein in each sample using Western Blotting with a validated antibody.

-

Data Analysis: For each treatment condition, plot the percentage of soluble protein relative to the unheated control against temperature. A rightward shift in the melting curve for the compound-treated samples indicates target stabilization and engagement.

Integrated Strategy & Concluding Remarks

The most robust approach to TIDV involves an integrated strategy where the outputs of one phase inform the inputs of the next. In silico predictions can narrow the field of potential targets, which can then be tested in an unbiased affinity proteomics screen. The top hits from this screen are then subjected to rigorous biophysical and cellular validation.

For example, if a Rho-associated kinase (ROCK) is identified as a high-confidence hit through AC-MS and validated with a significant thermal shift in CETSA, the next logical steps would involve functional assays. One could measure the compound's ability to inhibit ROCK kinase activity in vitro and then assess its impact on downstream cellular processes regulated by ROCK, such as stress fiber formation.[29]

By systematically applying this multi-faceted, evidence-based approach, researchers can move with confidence from a promising chemical entity to a fully validated drug target, laying a solid foundation for a successful drug development program.

References

-

Uehata, M., et al. (2000). Pharmacological properties of Y-27632, a specific inhibitor of rho-associated kinases. Molecular Pharmacology, 57(5), 976-83. Available at: [Link]

-

University College London. Target Identification and Validation (Small Molecules). Available at: [Link]

-

Bantscheff, M., et al. (2012). Chemoproteomic approaches to drug target identification and drug profiling. Current Opinion in Chemical Biology, 16(1-2), 62-8. Available at: [Link]

-

Verhelst, S. H., & Bogyo, M. (2005). Chemical proteomics applied to target identification and drug discovery. BioTechniques, 38(2), 175-7. Available at: [Link]

-

Wang, Y., et al. (2023). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. Molecules, 28(23), 7858. Available at: [Link]

-

Lowder, M. A., et al. (2017). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Methods in Molecular Biology, 1632, 121-137. Available at: [Link]

-

Nishio, S., et al. (2004). Quantitative Chemical Proteomics for Identifying Candidate Drug Targets. Journal of Proteome Research, 3(5), 1046-52. Available at: [Link]

-

Lowder, M. A., et al. (2017). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. PubMed. Available at: [Link]

-

Wikipedia. Y-27632. Available at: [Link]

-

Wang, C., et al. (2021). Off-target identification by chemical proteomics for the understanding of drug side effects. Expert Opinion on Drug Discovery, 16(11), 1279-1290. Available at: [Link]

-

Yoshikawa, M., et al. (2013). Affinity-based target identification for bioactive small molecules. RSC Advances, 3(42), 19256-19266. Available at: [Link]

-

Singh, D. B., & Kumar, V. (2021). Computational/in silico methods in drug target and lead prediction. Journal of Genetic Engineering and Biotechnology, 19(1), 140. Available at: [Link]

-

Affinité Instruments. (2021). Surface Plasmon Resonance for Protein-Protein Interactions. Available at: [Link]

-

Center for Macromolecular Interactions. Surface Plasmon Resonance (SPR). Available at: [Link]

-

Rapid Novor. (2022). SPR for Characterizing Biomolecular Interactions. Available at: [Link]

-

Creative Biolabs. Affinity Chromatography. Available at: [Link]

-

Jackson, W. F., et al. (2018). The Rho-kinase inhibitor Y-27632 reduces the increases in both intracellular Ca2+ concentration ([Ca2+]i) and tension elicited by Phe. ResearchGate. Available at: [Link]

-

Mohammad, A. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Future Medicinal Chemistry, 15(23), 1935-1954. Available at: [Link]

-

Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1473, 161-82. Available at: [Link]

-

Sahu, P., et al. (2024). The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review. Biosciences Biotechnology Research Asia. Available at: [Link]

-

Chemspace. (2025). Target Identification and Validation in Drug Discovery. Available at: [Link]

-

Lee, W. H., & Lai, C. K. (2022). In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. International Journal of Molecular Sciences, 23(19), 11846. Available at: [Link]

-

Hage, D. S. (2017). Affinity Chromatography: A Review of Trends and Developments over the Past 50 Years. Journal of Chromatography B, 1061-1062, 1-13. Available at: [Link]

-

Li, Y., et al. (2025). In silico methods for drug-target interaction prediction. Cell Reports Methods. Available at: [Link]

-

Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-61. Available at: [Link]

-

Creative Biostructure. Small Molecule Drug Target Identification and Validation. Available at: [Link]

-

Robers, M. B., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2221-2232. Available at: [Link]

-

Byrne, R. (2018). In Silico Target Prediction for Small Molecules. SciSpace. Available at: [Link]

-

Saxena, C., et al. (2016). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. ResearchGate. Available at: [Link]

-

Wang, Y., et al. (2013). Target deconvolution techniques in modern phenotypic profiling. Medicinal Chemistry Communications, 4(1), 34-44. Available at: [Link]

-

Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]

-

CETSA. CETSA. Available at: [Link]

-

Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Semantic Scholar. Available at: [Link]

-

Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4103. Available at: [Link]

-

Sharma, R., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(11), 2097-2118. Available at: [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ucl.ac.uk [ucl.ac.uk]

- 5. Small Molecule Drug Target Identification and Validation_Drug Target Identification [en.biotech-pack.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 9. In silico methods for drug-target interaction prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In Silico Target Prediction for Small Molecules. (2019) | Ryan Byrne | 34 Citations [scispace.com]

- 11. Chemoproteomic approaches to drug target identification and drug profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 13. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]

- 14. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. [PDF] Chemical proteomics applied to target identification and drug discovery. | Semantic Scholar [semanticscholar.org]

- 19. researchgate.net [researchgate.net]

- 20. lifesciences.danaher.com [lifesciences.danaher.com]

- 21. Surface Plasmon Resonance (SPR) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 22. affiniteinstruments.com [affiniteinstruments.com]

- 23. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]